1-Isocyanonaphthalene

Heterocyclic Chemistry C-H Activation Reaction Selectivity

1-Isocyanonaphthalene is a specialized aromatic isocyanide reagent characterized by an isocyano (-N≡C) group attached to the 1-position of a naphthalene ring. With a molecular formula of C₁₁H₇N, a molecular weight of 153.18 g/mol, a liquid density of 1.177 g/mL, and a boiling point of 267 °C , this compound is primarily employed as a key synthon in organic and medicinal chemistry, particularly within heterocyclic synthesis and multi-component reactions (MCRs).

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 1984-04-9
Cat. No. B3049215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanonaphthalene
CAS1984-04-9
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C11H7N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H
InChIKeyPTCSLGONLAYNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isocyanonaphthalene (CAS 1984-04-9) Procurement & Scientific Profile


1-Isocyanonaphthalene is a specialized aromatic isocyanide reagent characterized by an isocyano (-N≡C) group attached to the 1-position of a naphthalene ring . With a molecular formula of C₁₁H₇N, a molecular weight of 153.18 g/mol, a liquid density of 1.177 g/mL, and a boiling point of 267 °C , this compound is primarily employed as a key synthon in organic and medicinal chemistry, particularly within heterocyclic synthesis and multi-component reactions (MCRs) [1].

Why 1-Isocyanonaphthalene (1984-04-9) Cannot Be Swapped with Generic Isocyanides


1-Isocyanonaphthalene exhibits reactivity profiles that are distinct from its structural analogs, such as 2-isocyanonaphthalene, 1-naphthyl isocyanate, and simpler aromatic isocyanides. These differences are rooted in the unique electronic environment created by the fused naphthalene ring, which influences the reactivity of the isocyano group and the potential for regiospecific cyclization. Critically, its 1-position substitution enables peri-annulation reactions that are either unattainable or proceed with significantly different yields and selectivity when using the 2-isomer or other isocyanide alternatives, underscoring its irreplaceable role in the synthesis of complex benzo-fused heterocycles [1].

Quantitative Differentiation of 1-Isocyanonaphthalene Against Closest Analogs


Regiospecificity in Benzo-Fused Heterocycle Synthesis: 1- vs. 2-Isocyanonaphthalene

1-Isocyanonaphthalene is essential for regiospecific peri-annulation reactions that yield benzo[c,d]indol-2-imines. The 1-position of the naphthalene ring directs C–H activation to the peri-position (C8), a regiochemical outcome not possible with 2-isocyanonaphthalene. In a cobalt-catalyzed annulation, 1-isocyanonaphthalene (as part of a substrate) achieved yields up to 86% for the desired benzo[c,d]indol-2-imine product, whereas the analogous reaction with 2-isocyanonaphthalene would yield an entirely different regioisomeric core, often with lower efficiency due to steric and electronic constraints [1].

Heterocyclic Chemistry C-H Activation Reaction Selectivity

Reactivity in Lewis Acid-Catalyzed Cyclizations: 1-Naphthyl Isocyanide vs. Phenyl Isocyanide

The naphthalene ring system in 1-isocyanonaphthalene (1-naphthyl isocyanide) provides enhanced π-stacking and distinct steric bulk compared to phenyl isocyanide, leading to higher yields and different reaction pathways in Lewis acid-catalyzed cyclizations. In a seminal study, 1-naphthyl isocyanide reacted with aliphatic ketones and BF₃·OEt₂ to afford 3H-benzo[g]indole-2-carboxylic acid-naphthyl amides in reported yields ranging from 50-60% (depending on the ketone) [1]. Under identical conditions, phenyl isocyanide is known to produce simpler indole derivatives, but does not undergo the same extended π-system annulation to form the tetracyclic benzo[g]indole core [1].

Isocyanide Chemistry Cycloaddition Lewis Acid Catalysis

Fundamental Reactivity Divergence: 1-Isocyanonaphthalene vs. 1-Naphthyl Isocyanate

1-Isocyanonaphthalene (an isocyanide) and 1-naphthyl isocyanate (an isocyanate) are fundamentally different building blocks with divergent reactivity. Isocyanides are nucleophilic at carbon and undergo unique multi-component reactions (Ugi, Passerini), whereas isocyanates are electrophilic and primarily react with nucleophiles to form urethanes or ureas . For example, 1-isocyanonaphthalene is used in Hg²⁺ sensing based on isonitrile reduction, a mechanism impossible for 1-naphthyl isocyanate. In Hg²⁺ detection, a related amino-isocyanonaphthalene (ICAN) exhibits a >100 nm hypsochromic shift in emission upon reaction with Hg²⁺, a response that cannot be replicated by the isocyanate analog [1].

Functional Group Reactivity Isocyanide Isocyanate

Validated Application Scenarios for Procuring 1-Isocyanonaphthalene (1984-04-9)


Synthesis of Peri-Fused Benzo[c,d]indole Pharmacophores

Based on evidence of its regiospecific peri-annulation capability [1], 1-isocyanonaphthalene is the essential starting material for constructing benzo[c,d]indole cores. This scaffold is a privileged structure in medicinal chemistry, found in bioactive molecules targeting kinases and other enzymes. Its use in cobalt-catalyzed C–H activation provides an efficient, atom-economical route to these complex heterocycles, making it a high-value procurement item for medicinal chemistry groups focused on kinase inhibitor development or other programs requiring this specific motif.

Building Block for Fused Tetracyclic Benzo[g]indole Libraries

For drug discovery programs that benefit from high structural diversity, 1-isocyanonaphthalene enables rapid access to 3H-benzo[g]indole derivatives via Lewis acid-catalyzed cyclization with ketones [1]. This is a key differentiation from simpler isocyanides, which cannot yield this tetracyclic framework. Its procurement supports the generation of unique, patentable chemical space around the naphthalene-isocyanide scaffold.

Development of Novel Fluorescent Sensors for Mercury (Hg²⁺) Quantification

While direct data on the unsubstituted 1-isocyanonaphthalene is limited, its derivatives (such as ICAN) are established as the lowest molecular weight ratiometric fluorescent probes for Hg²⁺ in water, with a limit of detection below 6 nM [2]. Procurement of 1-isocyanonaphthalene provides the core building block for developing next-generation sensors based on this validated mechanism, enabling the creation of new IP in the field of environmental monitoring and bioimaging [3].

Technical Documentation Hub

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